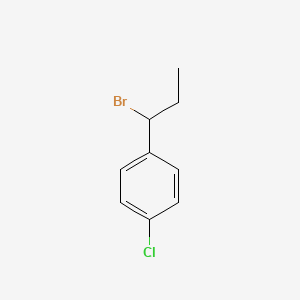

1-(1-溴丙基)-4-氯苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives, like 1-(1-Bromopropyl)-4-chlorobenzene, often involves multi-step chemical processes. Studies have detailed experimental and theoretical investigations into the synthesis of similar compounds, providing insights into methodologies that could be applicable to 1-(1-Bromopropyl)-4-chlorobenzene. These processes might include halogenation, nucleophilic substitution, and the use of catalysts to achieve the desired bromo-chloro configuration on the benzene ring (Udayakumar et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(1-Bromopropyl)-4-chlorobenzene has been characterized using spectroscopic methods such as FT-IR and FT-Raman, alongside computational methods like HF and DFT calculations. These studies provide detailed insights into the compound's geometry, vibrational frequencies, and the effects of di-substituted halogens on the benzene molecule. Computational analyses help predict the vibrational modes and molecular geometry, offering a deep understanding of the compound's structure (V. Udayakumar et al., 2011).

Chemical Reactions and Properties

Research into halogenated benzene derivatives reveals various chemical reactions they undergo, such as electrophilic substitution and coupling reactions. The presence of bromo and chloro substituents significantly influences the reactivity of the benzene ring, making it susceptible to further functionalization. Studies into similar compounds highlight the role of the halogen atoms in facilitating reactions that lead to a wide range of organic derivatives, which could extend to 1-(1-Bromopropyl)-4-chlorobenzene (Arivazhagan et al., 2013).

Physical Properties Analysis

The physical properties of 1-(1-Bromopropyl)-4-chlorobenzene, such as melting and boiling points, density, and solubility, are crucial for its handling and application in chemical processes. Solubility studies, for example, provide essential data for the purification and crystallization of such compounds, offering insights into their behavior in various solvents across different temperatures (Jiang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application scope of 1-(1-Bromopropyl)-4-chlorobenzene. Research into its chemical behavior under different conditions can reveal potential as a precursor for more complex molecules or in material science. Investigations into dissociative electron attachment (DEA) and thermodynamic properties contribute to a comprehensive understanding of its chemical characteristics (Mahmoodi-Darian et al., 2010).

科学研究应用

电化学合成和配位化合物

研究表明,使用溴乙烷、1-溴丙烷和氯苯在乙腈中在锑阳极下进行了有机锑化合物的电化学合成。这些反应在高电流效率下产生了有机锑化合物。合成的化合物已经通过元素分析和红外光谱研究进行了分析。这些有机锑化合物的配位化合物也已经与1,10-邻菲啰啉和2,2'-联吡啶等配体一起合成(Rala, 2019)。

溶解度和纯化

关于1-(3-溴丙氧基)-4-氯苯在水乙醇溶液中的溶解度的研究显示随着温度升高其溶解度增加。这些数据对通过结晶纯化至关重要,因为在不同溶剂和温度下的溶解度会影响纯化过程的效率(Jiang et al., 2013)。

超声波研究

对1-溴丙烷和氯苯混合物的超声波研究提供了有关分子相互作用的见解。已经研究了绝热压缩性、分子间自由长度和声阻抗等参数,有助于我们理解这些化合物在分子水平上的物理性质(Babu et al., 2014)。

光谱和理论研究

对1-溴-4-氯苯的红外和拉曼光谱研究已经进行,以了解其分子结构和动力学。这些研究结合理论计算,为我们提供了有关卤素取代对苯分子影响的见解,这对化学和材料科学中的各种应用至关重要(Udayakumar et al., 2011)。

作用机制

Target of Action

It is known that brominated compounds like 1-bromopropane, a similar compound, often interact with various enzymes and proteins within the body .

Mode of Action

Brominated compounds typically undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Similar brominated compounds are known to be absorbed through inhalation, oral intake, and dermal exposure . They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Exposure to similar brominated compounds has been associated with adverse developmental and reproductive effects, neurotoxicity, kidney and liver toxicity, and lung cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromopropyl)-4-chlorobenzene. For instance, the presence of other chemicals, temperature, pH, and the specific biological environment can affect its reactivity and interactions with biological targets. Moreover, personal protective equipment and well-ventilated areas can reduce exposure to this compound .

属性

IUPAC Name |

1-(1-bromopropyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKWFHPKDHJXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromopropyl)-4-chlorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)

![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)

![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)

![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)

![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)